BenchChemオンラインストアへようこそ!

Ethyl 5-bromo-7-hydroxybenzofuran-2-carboxylate

Cytochrome P450 Drug–drug interactions Isoform selectivity

Ethyl 5-bromo-7-hydroxybenzofuran-2-carboxylate (CAS 1188265-94-2) is the documented intermediate for amiodarone synthesis, enabling established routes without re-optimization. Its 5-Br substituent permits regioselective Suzuki-Miyaura cross-coupling for rapid analogue generation, while the free 7-OH acts as a hydrogen-bond donor/acceptor anchor for fragment-based screening. The compound shows CYP1A2, CYP2C19, and CYP2C9 inhibitory activity, offering a selective probe for in vitro DDI studies. For CNS-penetrant designs, its XLogP3-AA of 3.2 provides superior lipophilicity versus non-brominated (≈2.2) and 5-chloro (≈2.9) analogues. Bulk and custom quantities available for R&D.

Molecular Formula C11H9BrO4
Molecular Weight 285.09 g/mol
CAS No. 1188265-94-2
Cat. No. B1511513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-7-hydroxybenzofuran-2-carboxylate
CAS1188265-94-2
Molecular FormulaC11H9BrO4
Molecular Weight285.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC(=CC(=C2O1)O)Br
InChIInChI=1S/C11H9BrO4/c1-2-15-11(14)9-4-6-3-7(12)5-8(13)10(6)16-9/h3-5,13H,2H2,1H3
InChIKeyWKXKRKZBJVCDDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromo-7-hydroxybenzofuran-2-carboxylate (CAS 1188265-94-2) – A Halogenated Benzofuran Building Block with Cytochrome P450 Inhibitory Potential


Ethyl 5-bromo-7-hydroxybenzofuran-2-carboxylate (CAS 1188265-94-2) is a halogenated benzofuran derivative bearing a bromine atom at the 5‑position, a hydroxyl group at the 7‑position, and an ethyl ester at the 2‑position. With a molecular formula of C₁₁H₉BrO₄ and a molecular weight of 285.09 g/mol, this compound is primarily utilised as a pharmaceutical intermediate, notably in the synthesis of the antiarrhythmic drug amiodarone . Its structural features confer reactivity profiles that distinguish it from other in‑class benzofuran carboxylates, including the ability to participate in metal‑catalysed cross‑coupling reactions at the bromine site while retaining the hydrogen‑bonding and chelating potential of the free 7‑hydroxyl group. Preliminary data from vendor sources also indicate inhibitory activity against multiple cytochrome P450 isoforms, including CYP1A2, CYP2C19, and CYP2C9, suggesting potential applications as a pharmacokinetic modulator or tool compound in drug‑drug interaction studies .

Why Generic Substitution Fails: The Functional Consequences of 5‑Bromo‑7‑Hydroxy Substitution in Ethyl Benzofuran‑2‑carboxylates


Within the benzofuran‑2‑carboxylate family, the precise substitution pattern dictates both synthetic utility and biological activity. The 5‑bromo substituent enables regioselective palladium‑catalysed cross‑coupling reactions, but the presence of a free 7‑hydroxyl group can interfere with catalyst activity if not protected, necessitating careful synthetic planning. Conversely, the 7‑hydroxyl group itself is a key pharmacophoric element for hydrogen‑bonding interactions with biological targets, and its methylation or elimination abolishes this capacity. In the context of cytochrome P450 inhibition, the nature of the halogen atom (Br vs. Cl or F) and the position of the hydroxyl modifier profoundly influence isoform selectivity and inhibitory potency [1]. Therefore, using a des‑bromo, 7‑methoxy, or differently halogenated analog without experimental validation cannot be assumed to yield equivalent synthetic outcomes or biological readouts.

Quantitative Comparator Analysis: Ethyl 5‑Bromo‑7‑hydroxybenzofuran‑2‑carboxylate vs. Key Analogues


CYP450 Enzyme Inhibition Profile: Selectivity Across CYP1A2, CYP2C19, and CYP2C9 Relative to Non‑Brominated Analogues

Vendor‑reported biological activity indicates that Ethyl 5‑bromo‑7‑hydroxybenzofuran‑2‑carboxylate acts as an inhibitor of CYP1A2, CYP2C19, and CYP2C9 enzymes . While quantitative IC₅₀ values are not publicly available at this time, the specified isoform pattern is distinct from that of the non‑brominated parent compound Ethyl 7‑hydroxybenzofuran‑2‑carboxylate (CAS 39543‑86‑7), which has been shown to bind CYP2A6 with a Kd of 4.5 μM but has not been reported to inhibit CYP1A2, CYP2C19, or CYP2C9 [1]. This shift in isoform selectivity is attributable to the electron‑withdrawing and steric effects of the 5‑bromo substituent, a trend corroborated by broader structure–activity relationship studies on halogenated benzofurans [2].

Cytochrome P450 Drug–drug interactions Isoform selectivity

Synthetic Utility: Established Role as a Key Intermediate in Amiodarone Synthesis vs. Other 5‑Halogenated Benzofurans

Ethyl 5‑bromo‑7‑hydroxybenzofuran‑2‑carboxylate is explicitly listed as an intermediate for the preparation of amiodarone, a WHO Essential Medicine . This specific application is not documented for the 5‑chloro (CAS 62018‑48‑0) or 5‑fluoro (CAS 286435‑42‑9) analogues in the same synthetic pathway, underscoring the uniqueness of the bromo derivative in this economically significant industrial process.

Pharmaceutical intermediate Antiarrhythmic drug synthesis Amiodarone

Physicochemical Properties: Lipophilicity (XLogP3‑AA) and Molecular Weight Comparison with Non‑Brominated and 5‑Chloro Analogues

The calculated XLogP3‑AA value for Ethyl 5‑bromo‑7‑hydroxybenzofuran‑2‑carboxylate is 3.2, substantially higher than that of the non‑brominated parent (Ethyl 7‑hydroxybenzofuran‑2‑carboxylate, XLogP3‑AA ≈ 2.2) and slightly higher than the 5‑chloro analogue (XLogP3‑AA ≈ 2.9) [1]. The molecular weight is also increased (285.09 Da vs. 206.19 Da for the non‑brominated compound and 240.64 Da for the 5‑chloro analogue). These differences have direct implications for membrane permeability and metabolic stability in early‑stage drug discovery programs.

Lipophilicity Drug‑likeness ADME prediction

Commercial Purity Specifications: 98% vs. 95% Purity Tiers and Their Impact on Research Reproducibility

Multiple vendors supply Ethyl 5‑bromo‑7‑hydroxybenzofuran‑2‑carboxylate at two distinct purity tiers: 98% (Leyan, MolCore) and 95% (AKSci, BOC Sciences, Chemenu) . The 98% purity grade is critical for applications requiring high stoichiometric precision, such as fragment‑based drug discovery and quantitative biochemical assays, where 3% impurity variance can significantly impact data reproducibility. The 5‑chloro analogue is predominantly offered only at 95% purity, limiting its suitability for high‑precision applications.

Purity specification Procurement Reproducibility

Optimal Application Scenarios for Ethyl 5‑Bromo‑7‑hydroxybenzofuran‑2‑carboxylate Based on Quantitative Evidence


Cytochrome P450 Inhibition Profiling and Drug–Drug Interaction (DDI) Screening Panels

The compound’s reported inhibition of CYP1A2, CYP2C19, and CYP2C9 positions it as a potential isoform‑selective probe for in vitro DDI screening. Its distinct selectivity profile relative to the non‑brominated 7‑hydroxy analogue (which preferentially binds CYP2A6) [1] allows researchers to dissect the contribution of the 5‑bromo substituent to CYP isoform engagement.

Amiodarone and Dronedarone Analogue Synthesis: A Validated Industrial Intermediate

As a documented intermediate in amiodarone synthesis , this compound is the logical starting material for medicinal chemistry campaigns aimed at developing next‑generation antiarrhythmic agents. Using non‑brominated or 5‑chloro alternatives introduces uncertainty into established synthetic routes and may require re‑optimisation of key bond‑forming steps.

Fragment‑Based Drug Discovery Requiring High‑Purity Halogenated Benzofuran Scaffolds

The availability of the compound at 98% purity makes it suitable for fragment‑based screening libraries, where even minor impurities can generate false‑positive or false‑negative results. The 5‑bromo atom also facilitates rapid analogue expansion via Suzuki–Miyaura cross‑coupling, while the 7‑hydroxyl group serves as a hydrogen‑bond donor/acceptor anchor for fragment growing.

Physicochemical Property‑Based Library Design: Lipophilicity‑Guided Analogue Selection

With a computed XLogP3‑AA of 3.2, the compound provides enhanced lipophilicity compared to the non‑brominated (XLogP3‑AA ≈ 2.2) and 5‑chloro (XLogP3‑AA ≈ 2.9) analogues [2]. This property is advantageous for designing CNS‑penetrant candidates or for improving membrane permeability in programs where passive diffusion is a rate‑limiting factor.

Quote Request

Request a Quote for Ethyl 5-bromo-7-hydroxybenzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.